molecular formula C22H26ClN3O3 B13734159 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride CAS No. 20887-18-7

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride

Cat. No.: B13734159
CAS No.: 20887-18-7
M. Wt: 415.9 g/mol
InChI Key: XTZLHSLQSNLJIH-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the p-Methoxyphenyl Group: This step involves the substitution of the quinazolinone core with a p-methoxyphenyl group using electrophilic aromatic substitution reactions.

    Attachment of the Piperidinoacetyl Group: The final step involves the acylation of the quinazolinone derivative with piperidinoacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinoacetyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in studies to understand the mechanisms of these activities and to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its efficacy and safety in treating various diseases.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and applications can be scaled up for commercial production.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride likely involves interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects may be mediated through inhibition or activation of these targets, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents may exhibit similar biological activities.

    Benzodiazepines: Compounds with similar core structures but different functional groups.

    Isoquinolines: Another class of compounds with structural similarities.

Uniqueness

The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride lies in its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

CAS No.

20887-18-7

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C22H25N3O3.ClH/c1-28-18-11-9-17(10-12-18)24-16-25(20-8-4-3-7-19(20)22(24)27)21(26)15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H

InChI Key

XTZLHSLQSNLJIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCCCC4.Cl

Origin of Product

United States

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